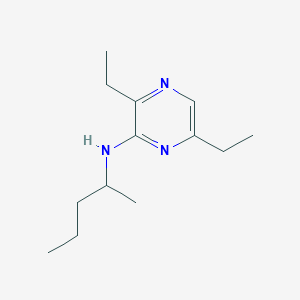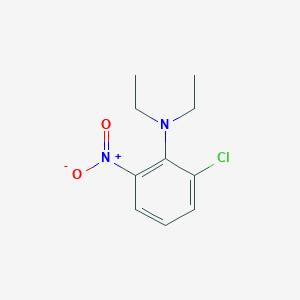
Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound features a benzyl group attached to a pyrimidine ring, which is further substituted with an iodine atom and a carbamate group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.
Carbamoylation: The final step involves the introduction of the benzyl carbamate group. This can be done by reacting the iodinated pyrimidine with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Deiodinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various substituted pyrimidine derivatives, which can be used in further chemical research.
Biology:
Enzyme Inhibition: Some derivatives of this compound have been studied for their potential to inhibit specific enzymes, making them useful in biochemical research.
Medicine:
Drug Development: The compound and its derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry:
Agricultural Chemicals: Some derivatives may be used in the development of pesticides and herbicides due to their biological activity.
Mécanisme D'action
The mechanism of action of Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The iodine atom and carbamate group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
- Benzyl(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
- Benzyl(5-chloro-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
- Benzyl(5-bromo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
Comparison:
- Uniqueness: The presence of the iodine atom in Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate imparts unique reactivity and biological properties compared to its fluoro, chloro, and bromo analogs. Iodine is larger and more polarizable, which can enhance binding interactions with biological targets.
- Reactivity: The iodine atom can be more easily substituted compared to fluorine, chlorine, and bromine, allowing for the synthesis of a wider range of derivatives.
- Biological Activity: The biological activity of the compound can vary significantly based on the halogen present, with iodine-containing compounds often showing distinct pharmacological profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H10IN3O3 |
|---|---|
Poids moléculaire |
371.13 g/mol |
Nom IUPAC |
benzyl N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)carbamate |
InChI |
InChI=1S/C12H10IN3O3/c13-9-6-14-11(17)15-10(9)16-12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,16,17,18) |
Clé InChI |
CPOXJEMBSVFFDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=C(C=NC(=O)N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


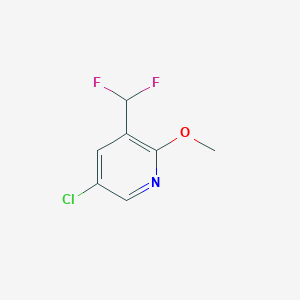
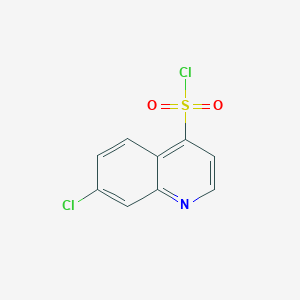

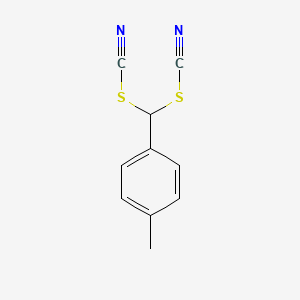
![7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)

![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)
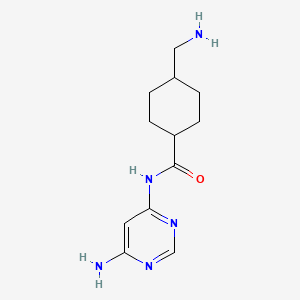
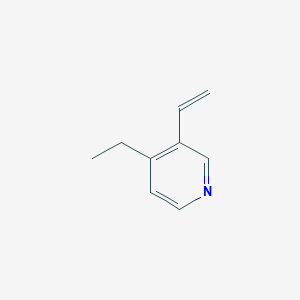

![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)
